

Application Notes and Protocols for the Synthesis of 2-Hydroxybutanenitrile from Propanal

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Compound of Interest

Compound Name: 2-Hydroxybutanenitrile

Cat. No.: B1294457

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Abstract

This document provides detailed application notes and protocols for the synthesis of **2-hydroxybutanenitrile**, a valuable chemical intermediate, from propanal. The synthesis proceeds via a nucleophilic addition of a cyanide ion to the carbonyl group of propanal, a reaction commonly known as cyanohydrin formation. This process is typically catalyzed by a base. The following sections detail the reaction mechanism, provide a comprehensive experimental protocol, and present key analytical data for the characterization of the final product.

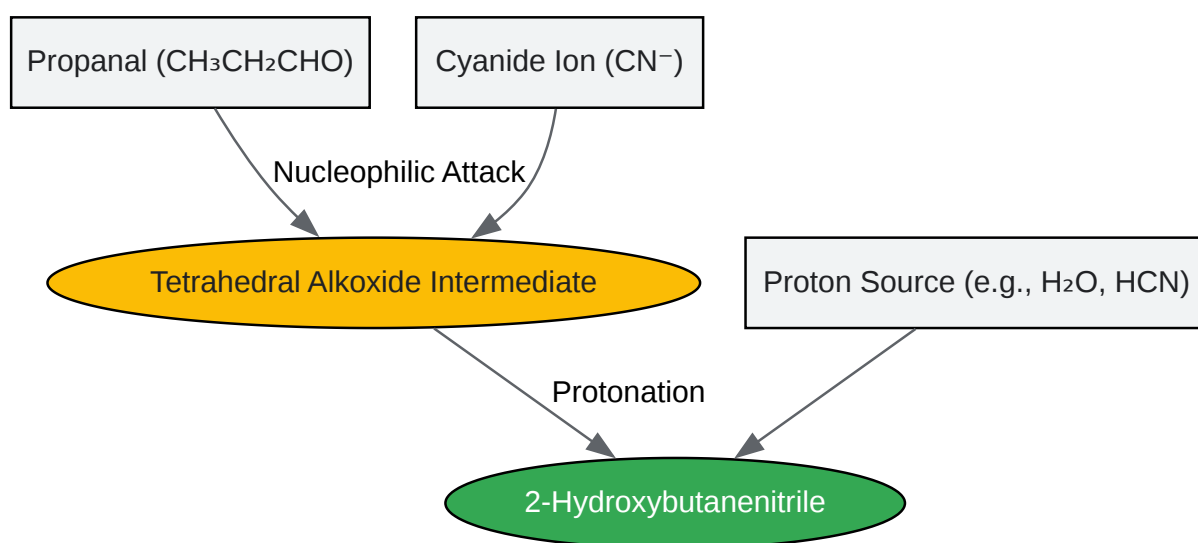
Introduction

2-Hydroxybutanenitrile, also known as propanal cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a useful building block in organic synthesis, particularly for the preparation of α -hydroxy acids, β -amino alcohols, and other important pharmaceutical and specialty chemical intermediates. The synthesis from the readily available starting material, propanal, offers an efficient route to this valuable compound.

Reaction and Mechanism

The synthesis of **2-hydroxybutanenitrile** from propanal is a classic example of a nucleophilic addition reaction. The reaction is typically carried out using a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid or in a buffered solution. The cyanide ion (CN^-) acts as the nucleophile, attacking the electrophilic carbonyl carbon of propanal. This is followed by protonation of the resulting alkoxide intermediate to yield the final cyanohydrin product.^{[1][2][3]} The use of sodium or potassium cyanide provides a stronger nucleophile than hydrogen cyanide (HCN) alone.^{[1][2][3]}

Signaling Pathway: Reaction Mechanism



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Caption: Nucleophilic addition mechanism for the synthesis of **2-hydroxybutanenitrile**.

Experimental Protocols

Protocol: Synthesis of **2-Hydroxybutanenitrile**

This protocol is adapted from established procedures for cyanohydrin synthesis.

Materials:

- Propanal ($\text{CH}_3\text{CH}_2\text{CHO}$)
- Sodium cyanide (NaCN)

- Sodium bisulfite (NaHSO_3)
- Hydrochloric acid (HCl), concentrated
- Ethyl ether
- Magnesium sulfate (MgSO_4), anhydrous
- Deionized water
- Ice

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

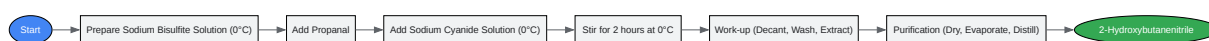
Procedure:

- Preparation of the Bisulfite Adduct: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water. Cool the solution to 0°C in an ice-salt bath.
- Addition of Propanal: To the vigorously stirring sodium bisulfite solution at 0°C , add 174 g (3.0 mol) of propanal in one portion.
- Formation of the Cyanohydrin: After stirring for 30 minutes, add a cold (0°C) solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water in one portion. Continue stirring the mixture

at 0°C for 2 hours.

- Work-up:
 - Decant the supernatant liquid.
 - Wash the precipitate with 1 L of ice-water.
 - Combine the supernatant and the washings and extract with three 1-L portions of ethyl ether.
 - Wash the combined ether extracts with 1 L of saturated brine.
 - Dry the ether solution over anhydrous magnesium sulfate.
- Isolation and Purification:
 - Filter the solution to remove the drying agent.
 - Remove the ethyl ether using a rotary evaporator.
 - Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.
 - Purify the crude product by vacuum distillation to obtain **2-hydroxybutanenitrile**.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-hydroxybutanenitrile**.

Data Presentation

Table 1: Quantitative Data for the Synthesis of **2-Hydroxybutanenitrile**

Parameter	Value	Reference
Reactants		
Propanal	3.0 mol	Organic Syntheses
Sodium Cyanide	3.0 mol	Organic Syntheses
Sodium Bisulfite	3.0 mol	Organic Syntheses
Reaction Conditions		
Temperature	0 °C	Organic Syntheses
Reaction Time	2 hours	Organic Syntheses
Product Information		
Yield	60-75%	Organic Syntheses
Boiling Point	108-114 °C (at 30 mmHg)	Organic Syntheses
Molecular Formula	C ₄ H ₇ NO	PubChem
Molecular Weight	85.10 g/mol	PubChem

Table 2: Spectroscopic Data for **2-Hydroxybutanenitrile**

Spectroscopic Technique	Characteristic Peaks	Interpretation
^1H NMR (CDCl_3)	~ 1.1 ppm (t, 3H)	-CH ₃
~ 1.8 ppm (q, 2H)	-CH ₂ -	
~ 3.5 ppm (br s, 1H)	-OH	
~ 4.4 ppm (t, 1H)	-CH(OH)CN	
^{13}C NMR (CDCl_3)	~ 10 ppm	-CH ₃
~ 30 ppm	-CH ₂ -	
~ 60 ppm	-CH(OH)CN	
~ 120 ppm	-C \equiv N	
IR Spectroscopy (neat)	~ 3400 cm ⁻¹ (broad)	O-H stretch
~ 2980 - 2880 cm ⁻¹	C-H stretch (alkyl)	
~ 2250 cm ⁻¹ (sharp)	C \equiv N stretch	
~ 1100 cm ⁻¹	C-O stretch	

Note: The NMR chemical shifts are approximate values based on typical ranges for the respective functional groups.

Safety Precautions

EXTREME CAUTION IS ADVISED. Sodium cyanide is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. Ensure that all waste is neutralized and disposed of according to institutional safety guidelines.

Conclusion

The synthesis of **2-hydroxybutanenitrile** from propanal via a cyanohydrin reaction is a well-established and efficient method. The provided protocol offers a detailed procedure for its preparation and purification, with expected yields in the range of 60-75%. The analytical data

presented can be used for the characterization and quality control of the synthesized product. Proper adherence to safety protocols is paramount when handling cyanide-containing reagents.

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